N-naphthalen-2-yl-4-propoxybenzamide
Description
N-Naphthalen-2-yl-4-propoxybenzamide is a benzamide derivative characterized by a naphthalene substituent at the 2-position and a propoxy group at the para position of the benzamide core. Its molecular structure (C₂₀H₁₉NO₂) combines aromatic rigidity with alkoxy flexibility, making it a subject of interest in materials science and pharmaceutical research. The compound’s crystalline structure has been elucidated via X-ray diffraction (XRD) techniques, often employing the SHELX software suite for refinement and validation . Structural validation protocols, such as those described by Spek (2009), ensure the accuracy of its geometric parameters, including bond lengths, angles, and torsional conformations .
Properties
IUPAC Name |
N-naphthalen-2-yl-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-13-23-19-11-8-16(9-12-19)20(22)21-18-10-7-15-5-3-4-6-17(15)14-18/h3-12,14H,2,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVARPSKUQCFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-4-propoxybenzamide typically involves the reaction of 2-naphthylamine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthalen-2-yl-4-propoxybenzoic acid.
Reduction: Formation of N-naphthalen-2-yl-4-propoxybenzylamine.
Substitution: Formation of N-naphthalen-2-yl-4-substituted benzamide derivatives.
Scientific Research Applications
N-naphthalen-2-yl-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Crystallographic Differences
Key structural analogs include N-phenyl-4-methoxybenzamide and N-naphthalen-1-yl-4-ethoxybenzamide . A comparative analysis of crystallographic data reveals distinct differences:
The naphthalene group in the 2-position introduces steric hindrance, increasing the dihedral angle between the aromatic and amide planes compared to phenyl analogs. The propoxy chain enhances solubility in nonpolar solvents relative to shorter alkoxy chains (e.g., methoxy).
Physicochemical and Functional Properties
- Solubility : The propoxy group improves lipid solubility (logP = 3.2) compared to methoxy (logP = 2.5) and ethoxy (logP = 2.9) derivatives.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 290°C, intermediate between the less stable ethoxy analog (275°C) and the rigid methoxy counterpart (310°C).
Methodological Considerations
Comparative studies rely heavily on crystallographic tools like SHELXL for structural refinement and PLATON (Spek, 2009) for validation . These programs ensure consistency in data interpretation, particularly for torsional parameters and hydrogen-bonding networks, which are pivotal in explaining functional differences among analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
